Introduction: Unveiling a Niche Amino Acid for Advanced Therapeutic Design
Introduction: Unveiling a Niche Amino Acid for Advanced Therapeutic Design
An In-depth Technical Guide to 3-Hydroxynorvaline: Chemical Properties, Stereochemistry, and Applications
In the landscape of drug development and biochemical research, the utility of non-proteinogenic amino acids—those not found in the canonical genetic code—is increasingly recognized for their ability to confer unique structural and functional properties to peptides and small molecules. Among these, 3-Hydroxynorvaline (HNV) emerges as a molecule of significant interest. As a derivative of the amino acid norvaline, HNV is distinguished by a hydroxyl group at its third carbon, a seemingly minor modification that introduces critical stereochemical complexity and novel interaction capabilities.[1]
This guide provides an in-depth exploration of 3-Hydroxynorvaline, moving from its fundamental chemical structure and the nuances of its stereoisomerism to its physicochemical properties, synthesis, and pivotal applications. The primary focus will be on its role as a strategic building block in the rational design of synthetic antigens for cancer vaccines, a field where precise molecular engineering is paramount.[2] For researchers and drug development professionals, understanding the multifaceted nature of HNV is key to leveraging its full potential in creating next-generation therapeutics.
Section 1: Core Chemical Structure and Stereoisomerism
3-Hydroxynorvaline, systematically named 2-amino-3-hydroxypentanoic acid, is an alpha-amino acid with the chemical formula C₅H₁₁NO₃. Its structure consists of a five-carbon chain, with an amine group on the alpha-carbon (C2) and a hydroxyl group on the beta-carbon (C3). This arrangement makes it a β-hydroxy α-amino acid.[1][3]
The presence of two chiral centers at the C2 and C3 positions means that HNV can exist as four distinct stereoisomers.[2] This stereochemical diversity is the most critical aspect of its chemistry, as the biological activity of each isomer can vary dramatically.
Caption: Basic chemical structure of 3-Hydroxynorvaline.
The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).[2]
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(2R,3R)-HNV and (2S,3S)-HNV are enantiomers.
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(2R,3S)-HNV and (2S,3R)-HNV are enantiomers.
The relationship between any isomer from the first pair and any from the second is diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[2] This distinction is vital because enzymes and biological receptors are chiral and will interact differently with each stereoisomer, leading to distinct biological outcomes.[2] For instance, the (2S,3R)-3-Hydroxynorvaline isomer has been specifically identified as a powerful threonine substitute in the synthesis of MUC1 glycopeptide cancer vaccine antigens.[2][4]
Caption: Stereochemical relationships between the four isomers of HNV.
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The properties of HNV are summarized below.
Table 1: Core Physicochemical Properties of 3-Hydroxynorvaline
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-Amino-3-hydroxypentanoic acid | [1][5] |
| Molecular Formula | C₅H₁₁NO₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 2280-42-4 (DL-form, unspecified stereochemistry) | [1][5] |
| 34042-00-7 (DL-β-form) | [6] | |
| 10148-67-1 ((2S,3R)-form) | [4] | |
| Solubility | Water: 0.1 g/mL (clear, colorless solution) | [6] |
| Computed XLogP3 | -2.4 | [1][4] |
| Topological Polar Surface Area | 83.6 Ų |[1][4] |
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and purity assessment of HNV.
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns. For a trimethylsilyl (TMS) derivatized HNV, prominent fragments are observed at m/z values of 131 (100% relative intensity), 101 (74%), 147 (42%), and 219 (42%), which are useful for its identification in complex mixtures.[1]
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A triplet corresponding to the terminal methyl group (CH₃) of the ethyl side chain.
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A multiplet for the methylene group (CH₂) adjacent to the methyl group.
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Multiplets for the protons on the C2 (α-carbon) and C3 (β-carbon) chiral centers.
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Broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions for the O-H stretch of the carboxylic acid and alcohol, N-H stretching of the amine, and a sharp, strong absorption for the C=O stretch of the carboxyl group.
Section 3: Synthesis and Stereocontrol
The synthesis of HNV, particularly in a stereochemically pure form, is a non-trivial challenge that has been addressed through advanced organic chemistry techniques. The goal is not merely to construct the molecular backbone but to precisely control the three-dimensional arrangement at both chiral centers.
Causality Behind Experimental Choices
The choice of synthetic strategy is dictated by the desired stereoisomer. Because all four isomers may be required for comparative biological studies, stereodivergent synthesis , which allows access to multiple stereoisomers from a common starting material, is highly valuable.[2] Methods that combine the efficiency of organocatalysis with the exquisite selectivity of biocatalysis are particularly powerful.[7]
Key Synthetic Approaches:
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Combined Organo- and Biocatalytic Cascades: This state-of-the-art approach uses an organocatalyst to facilitate an initial bond-forming reaction (e.g., a Mannich or aldol reaction) to set one stereocenter, followed by an enzymatic reduction (e.g., using an alcohol dehydrogenase) to set the second.[7] This integration into a one-pot process enhances efficiency and reduces waste.[2][7]
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Substrate-Controlled Synthesis: This method uses a chiral starting material, such as a derivative of another amino acid or a sugar, to direct the stereochemical outcome of subsequent reactions.[2]
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Chiral Resolution: A classical approach where a racemic mixture of HNV is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[2]
Example Experimental Protocol: Stereoselective Chemo-enzymatic Synthesis
The following is a generalized workflow based on combined catalytic principles, designed to achieve high stereocontrol.
Step 1: Organocatalytic Mannich Reaction.
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Objective: To form the C2-C3 bond and establish the first stereocenter.
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Procedure: An N-protected glycine derivative is reacted with propanal in the presence of a chiral organocatalyst (e.g., a proline derivative). The catalyst creates a chiral environment, favoring the formation of one enantiomer of the resulting β-amino ketone intermediate over the other.
Step 2: Biocatalytic Ketone Reduction.
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Objective: To reduce the ketone to a hydroxyl group and establish the second stereocenter.
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Procedure: The intermediate from Step 1 is subjected to an enzymatic reduction without purification. An alcohol dehydrogenase (ADH) and a cofactor (NADH or NADPH) are used. By selecting either an (R)-selective or (S)-selective ADH, the stereochemistry of the resulting hydroxyl group can be precisely controlled.
Step 3: Deprotection.
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Objective: To remove the protecting groups from the amine and carboxyl functionalities.
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Procedure: The protected HNV is treated with appropriate reagents (e.g., acid hydrolysis) to yield the final, stereochemically pure 3-Hydroxynorvaline isomer.
Caption: Generalized workflow for stereoselective synthesis of HNV.
Section 4: Applications in Drug Development and Research
The unique structure of HNV makes it a valuable tool, most notably in the field of immuno-oncology.
A Key Component in Structure-Guided Cancer Vaccines
The primary application of 3-Hydroxynorvaline is as a strategic replacement for threonine in synthetic MUC1 glycopeptide antigens.[2] MUC1 is a glycoprotein that is overexpressed in an abnormal, under-glycosylated form on the surface of many cancer cells, making it a target for immunotherapy.
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The Rationale: Vaccines designed to target MUC1 aim to elicit a strong and specific antibody response. The binding affinity between the synthetic MUC1 antigen in the vaccine and the desired antibodies is critical for success. Researchers have found that replacing threonine with (2S,3R)-3-Hydroxynorvaline can significantly enhance this binding.[2]
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Mechanism of Enhanced Binding: The side chain of HNV contains an additional methylene group compared to threonine. This subtle change strengthens the CH/π interactions between the antigen and aromatic residues (like tyrosine or tryptophan) in the antibody's binding site. This leads to a more stable antigen-antibody complex, which is hypothesized to trigger a more robust and effective immune response.[2] Pre-clinical studies in mice have shown that vaccines with HNV-modified antigens can stimulate specific anti-MUC1 antibodies that cross-react with human breast cancer cells.[2]
Caption: HNV enhancing antigen-antibody interaction via its side chain.
Other Biological Contexts
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Enzyme Interactions: The different stereoisomers of HNV show varied interactions with essential enzymes. For example, it has been studied in the context of threonyl-tRNA synthetase (ThrRS), an enzyme critical for protein synthesis fidelity, highlighting its potential to act as a molecular probe or inhibitor.[2]
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Natural Occurrence: While generally considered a synthetic compound, HNV has been reported in the parasite Trypanosoma brucei.[1] It has also been detected in human blood, though it is considered part of the "exposome" (originating from external environmental exposure) rather than a naturally occurring human metabolite.[3]
Section 5: Safety and Handling
As a laboratory chemical, 3-Hydroxynorvaline requires standard safety precautions.
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GHS Hazard Classification: It is classified as an irritant. According to aggregated data from ECHA notifications, it causes skin irritation (H315) and serious eye damage (H318).[1][8]
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Recommended Precautions:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Conclusion
3-Hydroxynorvaline is more than just another amino acid analogue; it is a precision tool for molecular engineering. Its significance is rooted in its stereochemical complexity, which allows for the fine-tuning of intermolecular interactions. The demonstrated success of (2S,3R)-HNV in enhancing the immunogenic properties of cancer vaccine antigens underscores its potential in drug development. For scientists and researchers, a deep understanding of HNV's structure, properties, and stereoselective synthesis is crucial for unlocking its application in designing sophisticated, biologically active molecules aimed at addressing complex therapeutic challenges.
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